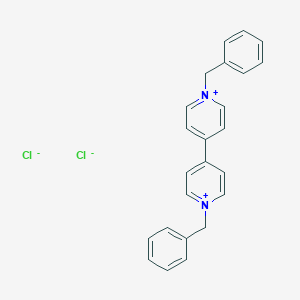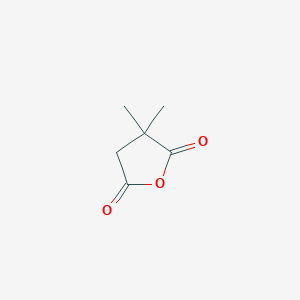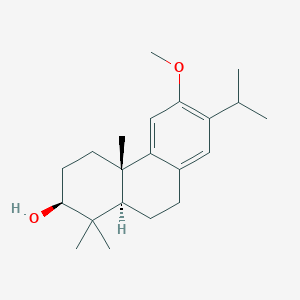
2,6-Dimethylheptane
Vue d'ensemble
Description
2,6-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It is a hydrocarbon that belongs to the class of alkanes .
Synthesis Analysis
The synthesis of 2,6-Dimethylheptane has been achieved through the Grignard reaction . The Grignard reaction is a powerful tool in organic chemistry for the synthesis of carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of 2,6-Dimethylheptane consists of a seven-carbon chain (heptane) with two methyl groups (CH3) attached to the second and sixth carbons . The average mass of the molecule is 128.255 Da .Chemical Reactions Analysis
The low-temperature oxidation chemistry of 2,6-dimethylheptane has been studied using a combination of experimental and computational methods . The study focused on the reactants, transition states, and products in the first oxidation stage, which are crucial for the low-temperature reaction chain .Physical And Chemical Properties Analysis
2,6-Dimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 134.8±7.0 °C at 760 mmHg, and a vapor pressure of 9.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 35.7±0.8 kJ/mol, and the flash point is 53.1±7.9 °C . The compound has a molar refractivity of 43.7±0.3 cm3 .Applications De Recherche Scientifique
Oxidation Chemistry in Fuels : 2,6-Dimethylheptane's low-temperature oxidation chemistry is crucial for understanding fuel combustion processes. A study by He et al. (2020) used experimental and computational methods to investigate this aspect, focusing on ignition delay times and sensitivity analysis to understand the oxidation process better (He et al., 2020).
Chemical Synthesis and Transformations : In the synthesis of various chemicals, 2,6-Dimethylheptane serves as a critical intermediate or reactant. For instance, Nakamura and Mori (2000) synthesized the enantiomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether, which were converted into enantiomers of sex pheromone components of the apple leafminer (Nakamura & Mori, 2000).
Molecular Structure and Hydrogen Bond Analysis : The molecular structure and hydrogen bond strength of 2,6-Dimethylheptane derivatives have been studied using spectroscopic and computational methods. For example, Sayyar et al. (2021) investigated the intramolecular hydrogen bonding (IHB) of 2,6-dimethylheptane-3,5-dione, providing insights into its structural and vibrational properties (Sayyar et al., 2021).
Catalytic Applications : Research has also explored the use of 2,6-Dimethylheptane in catalysis. For instance, Güleç et al. (2018) investigated the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, where 2,6-Dimethylnaphthalene was one of the products, demonstrating the potential of 2,6-Dimethylheptane in catalytic processes (Güleç et al., 2018).
Photophysical Behavior Studies : The compound has also been used in studies to understand the photophysical behavior of certain molecular probes. For example, Novaira et al. (2007) studied the behavior of PRODAN in various micellar environments, providing insights into the emission states of this probe, which is related to the 2,6-Dimethylheptane structural family (Novaira et al., 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-8(2)6-5-7-9(3)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPCCVWUMVGXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147931 | |
| Record name | 2,6-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 2,6-Dimethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Dimethylheptane | |
CAS RN |
1072-05-5 | |
| Record name | 2,6-Dimethylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57QXT22WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)

![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)



![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)





![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
